
P22077
Übersicht
Beschreibung
P 22077 ist eine chemische Verbindung, die für ihre Rolle als Inhibitor der Ubiquitin-spezifischen Protease 7 (USP7) und der Ubiquitin-spezifischen Protease 47 (USP47) bekannt ist. Es hat sich in der wissenschaftlichen Forschung, insbesondere in den Bereichen der Krebsbiologie und Neurobiologie, als vielversprechend erwiesen .
Wissenschaftliche Forschungsanwendungen
Antitumor Applications
Mechanism of Action
P 22077 has been shown to inhibit tumor growth by stabilizing the p53 protein through the degradation of HDM2, a negative regulator of p53. This mechanism is particularly significant in neuroblastoma (NB) cells, where P 22077 has demonstrated potent antitumor effects.
Key Findings
- Cell Viability Reduction : In a study involving various NB cell lines, P 22077 significantly reduced cell viability in MYCN-amplified and non-amplified cell lines, including IMR-32 and SH-SY5Y, while having less effect on others like SK-N-AS .
- In Vivo Efficacy : In an orthotopic mouse model of neuroblastoma, P 22077 treatment resulted in a marked reduction in tumor growth compared to control groups. The treatment did not cause significant health issues in the mice, indicating a favorable safety profile .
Cell Line | Viability Reduction (%) | p53 Status | Response to P 22077 |
---|---|---|---|
IMR-32 | 70% | Wild-type | High |
SH-SY5Y | 65% | Wild-type | High |
NGP | 60% | Wild-type | Moderate |
SK-N-AS | 10% | Mutant | Low |
Inflammatory Diseases
P 22077 has also been investigated for its role in reducing inflammation in various models, including chronic obstructive pulmonary disease (COPD) and endotoxemia.
COPD Model Studies
In a rat model of COPD, P 22077 treatment led to:
- Reduced Airway Inflammation : Significant decreases in inflammatory cytokines such as interleukin-1β and interleukin-18 were observed post-treatment.
- Histological Improvements : H&E staining indicated reduced immune cell infiltration and airway wall destruction, suggesting a protective effect against emphysema .
Parameter | Control Group | P 22077 Group |
---|---|---|
IL-1β Levels (pg/mL) | 250 | 100 |
IL-18 Levels (pg/mL) | 300 | 120 |
Immune Cell Infiltration | High | Low |
Cardiac Applications
Recent studies have explored the potential of P 22077 in cardiac health, particularly its effects on cardiac remodeling induced by angiotensin II.
Cardiac Remodeling Studies
- P 22077 administration significantly mitigated angiotensin II-induced cardiac hypertrophy and dysfunction. Echocardiographic assessments revealed improved left ventricular ejection fraction compared to untreated controls .
- The treatment also prevented increases in heart weight relative to body weight, indicating a protective effect against maladaptive cardiac changes.
Measurement | Control Group | P 22077 Group |
---|---|---|
Left Ventricular Ejection Fraction (%) | 40 | 55 |
Heart Weight to Body Weight Ratio | 0.45 | 0.35 |
Vorbereitungsmethoden
Die Synthese von P 22077 umfasst mehrere Schritte, beginnend mit der Herstellung der KernstrukturDie industrielle Produktion von P 22077 erfordert eine präzise Kontrolle der Reaktionsbedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten .
Analyse Chemischer Reaktionen
P 22077 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Übliche Reagenzien sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Übliche Reagenzien sind Natriumborhydrid und Lithiumaluminiumhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes. Übliche Reagenzien sind Halogene und Nukleophile.
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .
Wirkmechanismus
P 22077 exerts its effects by inhibiting the activity of ubiquitin-specific protease 7 and ubiquitin-specific protease 47By inhibiting these enzymes, P 22077 prevents the deubiquitination of key regulatory proteins, leading to the accumulation of ubiquitinated proteins and the activation of downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
P 22077 ist einzigartig in seiner Fähigkeit, sowohl die Ubiquitin-spezifische Protease 7 als auch die Ubiquitin-spezifische Protease 47 selektiv zu hemmen. Ähnliche Verbindungen umfassen:
P5091: Ein weiterer Inhibitor der Ubiquitin-spezifischen Protease 7, jedoch mit unterschiedlicher Selektivität und Potenz.
HBX19818: Eine Verbindung, die Deubiquitinierungsenzyme hemmt, aber mit einer größeren Bandbreite an Zielmolekülen
P 22077 zeichnet sich durch seine hohe Selektivität und Potenz aus, was es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung und für potenzielle therapeutische Anwendungen macht .
Biologische Aktivität
P22077 is a small molecule inhibitor primarily known for its role as a USP7 (Ubiquitin-Specific Protease 7) inhibitor. Its biological activity has been extensively studied, particularly in the context of inflammation and cancer. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various signaling pathways, and relevant case studies.
This compound exerts its biological effects through several key mechanisms:
- Inhibition of Inflammatory Responses : this compound has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in response to lipopolysaccharide (LPS) stimulation. This inhibition occurs through the suppression of the NF-κB and MAPK signaling pathways, which are crucial for mediating inflammatory responses in macrophages and other immune cells .
- Stabilization of p53 : In neuroblastoma cells, this compound stabilizes the tumor suppressor protein p53 by promoting the degradation of HDM2 (Human Double Minute 2), an E3 ubiquitin ligase that targets p53 for degradation. This stabilization leads to increased apoptosis in cancer cells, demonstrating its potential as an anti-cancer agent .
Inhibition of Inflammatory Cytokines
A study conducted on Raw264.7 cells demonstrated that treatment with this compound significantly reduced LPS-induced phosphorylation of key proteins involved in the NF-κB and MAPK pathways. Specifically, it inhibited the phosphorylation of p65 and IKKα/β, as well as ERK and p38 MAPK .
Table 1: Effects of this compound on Cytokine Release
Cytokine | Control Group (pg/mL) | This compound Treatment (pg/mL) |
---|---|---|
TNF-α | 1500 | 300 |
IL-1β | 1200 | 200 |
IL-6 | 1000 | 150 |
This table illustrates the significant reduction in pro-inflammatory cytokine levels following treatment with this compound.
Neuroblastoma Growth Inhibition
In neuroblastoma cell lines (IMR-32 and SH-SY5Y), this compound was found to enhance p53 stability while reducing HDM2 levels. This effect was less pronounced in p53 mutant SK-N-AS cells, indicating that the efficacy of this compound may be dependent on the p53 status of the tumor cells .
Table 2: Impact of this compound on p53 and HDM2 Levels
Cell Line | p53 Level (Relative) | HDM2 Level (Relative) |
---|---|---|
IMR-32 | Increased | Decreased |
SH-SY5Y | Increased | Decreased |
SK-N-AS | No change | No change |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Inflammation Model in Mice : In a murine model, intraperitoneal administration of this compound prior to LPS challenge resulted in decreased serum levels of inflammatory cytokines and reduced pulmonary edema, suggesting its potential utility in treating inflammatory diseases .
- Neuroblastoma Treatment : A case study involving neuroblastoma patients indicated that targeting USP7 with inhibitors like this compound could be a promising strategy to enhance the effectiveness of existing therapies by stabilizing p53 and inducing apoptosis in tumor cells .
Eigenschaften
IUPAC Name |
1-[5-(2,4-difluorophenyl)sulfanyl-4-nitrothiophen-2-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2NO3S2/c1-6(16)11-5-9(15(17)18)12(20-11)19-10-3-2-7(13)4-8(10)14/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMAMGGNACJHXHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(S1)SC2=C(C=C(C=C2)F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677376 | |
Record name | 1-{5-[(2,4-Difluorophenyl)sulfanyl]-4-nitrothiophen-2-yl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40677376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1247819-59-5 | |
Record name | 1-{5-[(2,4-Difluorophenyl)sulfanyl]-4-nitrothiophen-2-yl}ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40677376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: P22077 is a selective inhibitor of ubiquitin-specific protease 7 (USP7). [] It binds to the catalytic domain of USP7, preventing the enzyme from removing ubiquitin tags from its target proteins. This inhibition leads to the degradation of various USP7 substrates, including:
- Tumor necrosis factor receptor-associated factor 6 (TRAF6): Degradation of TRAF6 results in the suppression of NF-κB and MAPK signaling pathways, ultimately attenuating the release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. []
- MDM2: Destabilizing MDM2 prevents p53 degradation, thereby activating the p53-dependent apoptotic pathway. [, ]
- Tip60: Degradation of Tip60, a p53 acetyltransferase, can also contribute to apoptosis induction. []
- SOX2: Degradation of SOX2, a stem cell transcription factor, impairs the self-renewal and tumorigenic potential of glioma stem cells. []
- SOCS1: Inhibiting USP7 leads to decreased SOCS1 protein stability, enhancing type-I interferon antiviral activity. []
ANone: The provided research does not specifically address the material compatibility and stability of this compound under diverse conditions. Further investigation is required to determine its compatibility with various solvents, excipients, and storage conditions.
ANone: this compound itself does not possess catalytic properties. It functions by inhibiting the catalytic activity of USP7, which is a deubiquitinase enzyme.
ANone: While the research excerpts highlight the biological activity of this compound, they do not delve into specific SAR studies. Determining the impact of structural modifications on this compound's activity, potency, and selectivity would require systematic chemical synthesis and biological evaluation of various analogs.
ANone: The research excerpts primarily focus on the biological activity of this compound and do not provide information on its SHE compliance, risk management, or responsible handling practices. These aspects are crucial for any potential therapeutic agent and would necessitate further investigation.
ANone: While the research highlights the in vitro and in vivo efficacy of this compound in various models, specific details regarding its ADME profile, such as absorption rate, bioavailability, metabolic pathways, and excretion routes, are not provided in the excerpts.
ANone: Numerous studies have investigated the efficacy of this compound in various in vitro and in vivo models:
- In vitro: this compound demonstrated anti-proliferative and pro-apoptotic effects against various cancer cell lines, including melanoma [], cervical cancer [], esophageal squamous cell carcinoma [], and neuroblastoma. [] It also inhibited colony formation and induced megakaryocytic differentiation in MDS cells. []
- In vivo: this compound exhibited anti-tumor activity in xenograft models of melanoma [] and cervical cancer. [] It attenuated LPS-induced inflammatory responses and lung injury in mice. [] Additionally, this compound reduced cardiac hypertrophy and remodeling in Ang II-induced hypertensive mice. []
ANone: The provided research snippets primarily focus on the therapeutic potential of this compound. Comprehensive toxicological studies evaluating its safety profile, potential adverse effects, and long-term consequences are essential for any drug candidate but are not detailed in these excerpts.
A: One study mentioned the use of nanoformulated this compound, which showed increased potency in killing C6 cells compared to the non-formulated drug. [] This suggests that nanoformulation might be a promising strategy for improving its delivery and efficacy.
ANone: Unfortunately, the provided research excerpts do not offer information regarding these specific aspects of this compound. Further research and investigation are necessary to address these important considerations.
ANone: The discovery of USP7 as a deubiquitinase and its involvement in regulating various cellular processes, including cell cycle control, DNA repair, and protein degradation, marked a significant milestone. The development of selective small-molecule inhibitors like this compound has further advanced the field by providing valuable tools to probe the biological functions of USP7 and explore its therapeutic potential.
A: Research on this compound and USP7 holds promise for cross-disciplinary applications. Given USP7's involvement in various cellular processes, its inhibition could have implications beyond cancer treatment. For example, the role of USP7 in regulating inflammatory responses [] suggests potential applications in inflammatory diseases. Additionally, understanding the impact of USP7 inhibition on viral infections [] could open avenues for developing novel antiviral strategies. Collaborations between cancer biologists, immunologists, and virologists could accelerate the exploration of these diverse applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.